molecular formula C15H9IO2 B14076659 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- CAS No. 1026-11-5

4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-

Katalognummer: B14076659
CAS-Nummer: 1026-11-5
Molekulargewicht: 348.13 g/mol
InChI-Schlüssel: ZGISPANOERIBTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- typically involves the iodination of 4H-1-Benzopyran-4-one, 2-phenyl-. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes:

    Formation of the benzopyran core: This can be achieved through cyclization reactions.

    Introduction of the phenyl group: This step involves the use of phenylating agents.

    Iodination: The final step involves the selective iodination at the 7th position using iodine and an oxidizing agent.

Analyse Chemischer Reaktionen

Types of Reactions

4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- involves its interaction with various molecular targets. The iodine atom and phenyl group enhance its ability to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4H-1-Benzopyran-4-one, 2-phenyl-: Lacks the iodine atom, resulting in different chemical properties.

    4H-1-Benzopyran-4-one, 7-methoxy-2-phenyl-: Contains a methoxy group instead of iodine, leading to different reactivity.

    4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Contains additional hydroxyl and methoxy groups, affecting its biological activity.

Uniqueness

The presence of the iodine atom at the 7th position in 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- makes it unique compared to other benzopyran derivatives

Eigenschaften

CAS-Nummer

1026-11-5

Molekularformel

C15H9IO2

Molekulargewicht

348.13 g/mol

IUPAC-Name

7-iodo-2-phenylchromen-4-one

InChI

InChI=1S/C15H9IO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H

InChI-Schlüssel

ZGISPANOERIBTR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.